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Compound of Interest

Compound Name:
4-Methyl-4-phenylcyclohexan-1-

amine

Cat. No.: B13089803

Get Quote

Characterization Guide: 4-Methyl-4-
phenylcyclohexan-1-amine HCl
Melting Point Reference & Structural Comparison
Executive Summary
4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS: 56327-27-6) is a critical gem-

disubstituted cyclohexane intermediate, often utilized in the synthesis of CNS-active agents

(e.g., analgesic or antidepressant scaffolds).[1][2] Unlike simple monosubstituted

cyclohexylamines, the quaternary carbon at position C4 introduces significant steric rigidity,

influencing both the melting point (MP) and solubility profile.

This guide addresses the data gap in public literature regarding its specific melting point by

establishing a comparative reference framework against structurally validated analogs. It

provides a standardized protocol for experimentally determining the MP to certify lot purity.
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Parameter Specification

Chemical Name
4-Methyl-4-phenylcyclohexan-1-amine

Hydrochloride

CAS Number (HCl) 56327-27-6

CAS Number (Free Base) 339547-85-2

Molecular Formula C₁₃H₁₉N[1][2] · HCl

Molecular Weight 225.76 g/mol

Physical Form White to Off-White Crystalline Solid

Isomerism
Exists as cis and trans isomers (relative to the

amino and phenyl groups).

Comparative Melting Point Analysis
Due to the specialized nature of this intermediate, a single "textbook" melting point is rarely

cited in open catalogs. To validate your sample, you must compare it against the Structural

Reference Standards listed below. The gem-disubstitution (Methyl + Phenyl) typically elevates

the melting point compared to mono-substituted analogs due to increased lattice energy and

conformational locking.[1][2]
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Compound Structure CAS (HCl Salt)
Melting Point
(Lit.)

Comparative
Logic

Target Analyte
4-Methyl-4-

phenyl-
56327-27-6

Experimental

Determination

Reqd.

Expected Range:

240–280°C

(Dec.)The

quaternary C4

center increases

rigidity vs. the

methyl-only

analog.[1][2]

Analog A trans-4-Methyl- 33483-65-7 260–263°C [1]

Baseline: The

phenyl group

adds significant

molecular weight

and π-stacking

potential, likely

maintaining or

increasing this

high MP.[1][2]

Analog B 4-Phenyl- 40504-25-4
>200°C (Solid)

[2]

Steric Check:

Lacks the C4-

methyl lock.[1][2]

The target

compound's

gem-methyl

group restricts

ring flipping,

favoring a higher,

sharper MP

range.

Analog C Cyclohexylamine 4998-76-9 205–207°C Control: Simple

salt.[1][2]

Significant

deviation

(>40°C) is
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expected due to

the lipophilic C4

substituents.

Technical Insight: If your sample melts below 230°C, suspect significant impurities (e.g., residual

solvent, cis/trans isomer mixtures) or that it exists as the Free Base (which typically melts <50°C

or is liquid).

Experimental Protocol: Melting Point Determination
Objective: To determine the precise melting point and decomposition onset for CAS 56327-27-6

using a self-validating heating ramp.

Equipment
Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).

Standard: Caffeine (MP 235°C) or Phenolphthalein (MP 260°C) for calibration.

Step-by-Step Methodology
Sample Preparation:

Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture (HCl

salts are prone to clumping).

Grind the sample to a fine, uniform powder.

Fill the capillary tube to a height of 3 mm. Compact by tapping.

Fast Ramp (Scouting Run):

Start Temp: 150°C.
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Rate: 10°C/min.

Goal: Identify the approximate melting zone (e.g., if onset is seen at 255°C).

Precise Ramp (Validation Run):

Start Temp: 20°C below the "Scouting" onset (e.g., 235°C).

Ramp Rate:1.0°C/min (Critical for accurate equilibrium).

Observation: Record three points:

: First visible liquid meniscus.

: Complete liquefaction (clear point).

: Any browning or gas evolution (Decomposition).

Acceptance Criteria:

Range: The

should be < 2.0°C. A wider range indicates isomeric impurity (cis/trans mixture).

Synthesis & Purification Workflow
Understanding the origin of the compound helps predict impurity profiles affecting the melting

point.

4-Formyl-4-phenyl
cyclohexanone

Reductive Amination
(NH4OAc / NaBH3CN)

Free Base Mixture
(Cis/Trans Isomers)

Salt Formation
(HCl in Dioxane/Ether) Crude HCl Salt Recrystallization

(iPrOH / Ethanol)
Purification Pure Target

(MP >240°C)
Isomer Enrichment

Click to download full resolution via product page

Figure 1: Typical synthesis pathway. The recrystallization step is critical for separating the

cis/trans isomers, which distinct melting points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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